molecular formula C10H11NO B2844500 2-(1H-indol-2-yl)ethanol CAS No. 52098-05-2

2-(1H-indol-2-yl)ethanol

Cat. No.: B2844500
CAS No.: 52098-05-2
M. Wt: 161.204
InChI Key: JZYHZABGLQFCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-2-yl)ethanol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an indole moiety attached to an ethanol group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Mechanism of Action

Target of Action

2-(1H-indol-2-yl)ethanol, also known as 3-(2-Hydroxyethyl)indole, is a metabolite formed in the liver after disulfiram treatment Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

As a metabolite formed in the liver , it is likely to undergo hepatic metabolism and biliary or renal excretion. Its bioavailability would be influenced by these processes, as well as by factors such as its solubility and stability.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(1H-indol-2-yl)ethanol, like other indole derivatives, interacts with multiple receptors, enzymes, proteins, and other biomolecules . These interactions contribute to its broad-spectrum biological activities. The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific biochemical context and the presence of other compounds.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms may vary depending on the specific biochemical context and the presence of other compounds.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)ethanol can be achieved through various methods. One common approach involves the reduction of 2-(1H-indol-2-yl)acetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydrogenation of this compound using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(1H-indol-2-yl)acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-(1H-indol-2-yl)acetaldehyde to this compound can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-indol-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethanol group at the second position of the indole ring distinguishes it from other indole derivatives and contributes to its distinct properties .

Properties

IUPAC Name

2-(1H-indol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYHZABGLQFCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ester 4-1 (0.54 g, 2.6 mmol) was dissolved in 13 mL CH2Cl2 at -78°, and DIBAL (1M in CH2Cl2, 5.8 ml, 5.8 mmol) was added dropwise. The mixture was stirred at -78° for 15 min then warmed to RT for 30 min and quenched in sat. aqueous Na/K tartrate. This solution was extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), and concentrated. Flash chromatography (silica 50% EtOAc/hexane) provided 4-2 as a brown oil. Rf 0.38 (silica, 50% EtOAc/hexane).
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name

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